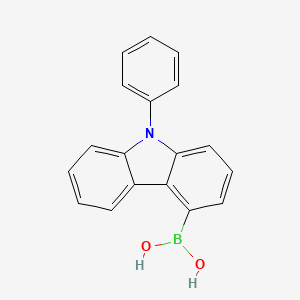

(9-Phenyl-9H-carbazol-4-yl)boronic acid

Description

Contextualization within Carbazole-Based Organic Chemistry

Carbazole (B46965) and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have garnered significant interest in various fields of chemistry. The carbazole scaffold, with its rigid and planar structure, provides excellent thermal and chemical stability. Furthermore, the electron-rich nature of the carbazole ring system imparts desirable photophysical and electronic properties. These characteristics make carbazole-based compounds valuable in the design of functional materials, including those used in organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters. The introduction of a phenyl group at the 9-position of the carbazole can further enhance these properties by increasing the molecule's steric hindrance and modifying its electronic characteristics.

Significance of Boronic Acids in Modern Synthetic Methodologies

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They have become indispensable tools in modern organic synthesis due to their versatility, stability, and relatively low toxicity. The most prominent application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction, which was the subject of the 2010 Nobel Prize in Chemistry, allows for the efficient construction of complex organic molecules from simpler precursors under mild conditions. Beyond the Suzuki-Miyaura coupling, boronic acids participate in a range of other important transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and as sensors for carbohydrates. The presence of the boronic acid group in (9-Phenyl-9H-carbazol-4-yl)boronic acid is therefore key to its utility as a synthetic intermediate.

Scope and Objectives of Academic Inquiry for this compound

Academic and industrial research involving this compound is primarily focused on leveraging its unique structural and reactive properties to create novel organic materials and potential therapeutic agents. Key areas of investigation include:

Development of Advanced Materials for Organic Electronics: A major research thrust is the use of this boronic acid as a building block for the synthesis of new materials for OLEDs. smolecule.com The goal is to create molecules with tailored electronic and photophysical properties, such as high charge carrier mobility, efficient light emission, and long operational stability. Researchers are exploring how the incorporation of the 9-phenyl-9H-carbazole moiety can influence the performance of these devices.

Synthesis of Novel Organic Compounds: The reactivity of the boronic acid group in Suzuki-Miyaura and other cross-coupling reactions is being exploited to synthesize a wide array of complex organic molecules. nbinno.com This allows for the systematic modification of the carbazole core, enabling the study of structure-property relationships.

Exploration of Pharmaceutical Applications: The carbazole scaffold is a common motif in many biologically active compounds. nbinno.com Consequently, this compound serves as a valuable starting material for the synthesis of new carbazole derivatives that can be screened for potential pharmaceutical applications.

Detailed Research Findings

The synthesis of this compound can be achieved through several synthetic routes. One common method involves the lithiation of a protected 4-bromo-9-phenyl-9H-carbazole followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

The primary application of this compound is as a key intermediate in palladium-catalyzed cross-coupling reactions. For instance, in the synthesis of materials for OLEDs, it can be coupled with various aryl halides to introduce the 9-phenyl-9H-carbazole unit into a larger conjugated system. This moiety is known to impart good hole-transporting properties and high thermal stability to the resulting materials.

Below is an interactive data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C18H14BNO2 |

| Molecular Weight | 287.12 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1370555-65-9 |

Properties

Molecular Formula |

C18H14BNO2 |

|---|---|

Molecular Weight |

287.1 g/mol |

IUPAC Name |

(9-phenylcarbazol-4-yl)boronic acid |

InChI |

InChI=1S/C18H14BNO2/c21-19(22)15-10-6-12-17-18(15)14-9-4-5-11-16(14)20(17)13-7-2-1-3-8-13/h1-12,21-22H |

InChI Key |

QIXPSFYLBFVSII-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C3=CC=CC=C3N(C2=CC=C1)C4=CC=CC=C4)(O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 9 Phenyl 9h Carbazol 4 Yl Boronic Acid and Its Derivatives

Palladium-Catalyzed Cross-Coupling Approaches to Carbazole-Phenyl-Boronic Acid Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of (9-Phenyl-9H-carbazol-4-yl)boronic acid and its derivatives heavily relies on these powerful transformations.

Suzuki-Miyaura Coupling Protocols for Arylboronic Acids and Esters.smolecule.comchemicalbook.com

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds, and it is a primary route for synthesizing carbazole (B46965) derivatives. nbinno.commdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. chemimpex.com

The efficiency of the Suzuki-Miyaura coupling for the synthesis of carbazole-based boronic acids is highly dependent on the careful optimization of reaction parameters. Key factors that are often fine-tuned include the choice of solvent, base, temperature, and the stoichiometry of the reactants.

For instance, in the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles, a related class of compounds, the reaction of N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid with various (hetero)aryl halides was successfully carried out using Pd(PPh₃)₄ as the catalyst and an aqueous solution of Na₂CO₃ as the base in 1,4-dioxane, with the mixture being heated to reflux. mdpi.com The use of a slight excess of the boronic acid (1.1 equivalents) and a suitable amount of base (2.5 equivalents) is common to drive the reaction to completion. nih.gov The reaction time can vary significantly, from a few hours to 48 hours, depending on the reactivity of the specific substrates. mdpi.comnih.gov

Below is an interactive data table summarizing typical reaction conditions that can be optimized for Suzuki-Miyaura coupling reactions in carbazole systems.

| Parameter | Typical Range/Options | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | To facilitate the catalytic cycle |

| Ligand | PPh₃, SPhos, XPhos | To stabilize the Pd center and modulate its reactivity |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | To activate the boronic acid and neutralize the generated acid |

| Solvent | Toluene, Dioxane, THF, DMF | To dissolve reactants and facilitate the reaction |

| Boron Source | Arylboronic acid, Arylboronic ester | The organoboron coupling partner |

| Aryl Halide | Aryl iodide, Aryl bromide, Aryl chloride | The electrophilic coupling partner |

| Temperature | Room temperature to reflux | To provide the necessary activation energy |

| Reaction Time | 1h to 48h | To allow the reaction to reach completion |

The choice of the palladium catalyst and the associated ligand is critical for the success of Suzuki-Miyaura coupling reactions involving carbazole systems. The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

For many Suzuki-Miyaura reactions, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst. mdpi.com However, for more challenging couplings, particularly those involving less reactive aryl chlorides or sterically hindered substrates, more sophisticated ligands are often required. nih.gov Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown exceptional activity, allowing reactions to be performed at low catalyst loadings and even at room temperature for some substrates. nih.govresearchgate.net The use of bulky and electron-rich phosphine (B1218219) ligands generally enhances the rate of oxidative addition and reductive elimination, leading to higher reaction efficiency. nih.gov

The selection of the catalyst can also be influenced by the nature of the reactants. For example, the presence of certain functional groups on the carbazole core or the aryl halide can necessitate the use of specific catalyst systems to avoid side reactions. Pre-catalysts, which are stable palladium(II) complexes that are reduced in situ to the active palladium(0) species, are also frequently employed to improve catalyst longevity and performance. researchgate.net

The formation of the boron-carbon bond in the context of preparing this compound often occurs through a palladium-catalyzed borylation reaction, a process closely related to the Suzuki-Miyaura coupling. nih.gov The generally accepted mechanism for this transformation, often referred to as the Miyaura borylation, involves a catalytic cycle initiated by the oxidative addition of an aryl halide (like 4-bromo-9-phenyl-9H-carbazole) to a palladium(0) complex.

This is followed by a transmetalation step where a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), transfers a boryl group to the palladium center, displacing the halide. The final step is a reductive elimination from the resulting palladium(II) intermediate, which forms the desired arylboronate ester and regenerates the palladium(0) catalyst. nih.gov

Alternative Boron-Functionalization Methodologies

While palladium-catalyzed cross-coupling is a dominant strategy, other methods for introducing a boronic acid functionality onto the 9-phenyl-9H-carbazole scaffold exist. One common alternative is the lithiation-borylation sequence. smolecule.com This method typically involves the deprotonation of a C-H bond on the carbazole ring using a strong organolithium base, such as n-butyllithium, at low temperatures. The resulting aryllithium intermediate is then quenched with a boron electrophile, such as triisopropyl borate (B1201080), to form the boronic ester, which can be subsequently hydrolyzed to the boronic acid. rsc.orgguidechem.com

Another emerging area is the direct C-H borylation, which offers a more atom-economical approach by avoiding the need for a pre-functionalized halide. rsc.org These reactions are often catalyzed by iridium or rhodium complexes and can exhibit high regioselectivity, sometimes guided by directing groups within the substrate. rsc.org While still an area of active research, direct C-H borylation holds promise for more sustainable and efficient syntheses of arylboronic acids like this compound.

Precursor Synthesis and Functionalization of the 9-Phenyl-9H-carbazole Core.nih.gov

The synthesis of this compound first requires the preparation of a suitable precursor, typically a halogenated derivative of 9-phenyl-9H-carbazole. A common starting point is the synthesis of 4-bromo-9-phenyl-9H-carbazole. chemicalbook.com

One synthetic route to this precursor involves the N-arylation of 4-bromo-9H-carbazole with iodobenzene. This reaction can be carried out using a copper(I) iodide catalyst in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures. chemicalbook.com

Alternatively, 9-phenyl-9H-carbazole can be synthesized first and then halogenated. The synthesis of 9-phenyl-9H-carbazole can be achieved through various methods, including the Ullmann condensation, which involves the coupling of carbazole with an aryl halide in the presence of a copper catalyst and a base. For instance, reacting 9H-carbazole with 1,4-dibromobenzene (B42075) using a copper sulfate (B86663) pentahydrate catalyst and potassium carbonate at high temperatures can yield 9-(4-bromophenyl)-9H-carbazole. nih.gov This intermediate can then be further functionalized.

Microwave-Assisted Synthetic Techniques for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of carbazole derivatives. This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. nih.govsigmaaldrich.com The synthesis of this compound can be efficiently achieved through a microwave-promoted borylation of a suitable 9-phenyl-9H-carbazole precursor.

While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, analogous reactions reported for other carbazole derivatives provide a strong basis for its efficient synthesis. For instance, microwave irradiation has been successfully employed in the one-pot synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes using a palladium nanocatalyst. sigmaaldrich.com This approach, which combines Buchwald-Hartwig amination and direct arylation, achieves high yields in as little as 25 minutes at 180°C. sigmaaldrich.com Such conditions could be adapted for the borylation of 9-phenyl-9H-carbazole.

Key parameters that are optimized in microwave-assisted synthesis include the choice of solvent, catalyst, base, and the precise control of temperature, pressure, and reaction time. The use of a suitable boron source, such as bis(pinacolato)diboron, in the presence of an appropriate catalyst (e.g., a palladium or iridium complex) and a ligand under microwave irradiation is a promising strategy. The enhanced reaction kinetics under microwave conditions can lead to higher throughput and a more energy-efficient process.

Table 1: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis for Carbazole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Several hours to days | Minutes to a few hours | nih.gov |

| Yield | Moderate to good | Often higher yields | nih.gov |

| Energy Consumption | Higher | Lower | sigmaaldrich.com |

| Side Reactions | More prevalent | Often reduced | nih.gov |

This table provides a generalized comparison based on literature for carbazole derivatives and may not represent all specific cases.

Purification Techniques for the Isolation of Target Compounds

The isolation of highly pure this compound is paramount for its subsequent applications, particularly in the synthesis of electronic materials and pharmaceuticals where impurities can significantly impact performance and safety. A multi-step purification strategy is often employed, combining techniques such as recrystallization and column chromatography.

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the target compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities remain either soluble or insoluble at all temperatures. For arylboronic acids, common recrystallization solvents include mixtures of ethanol (B145695) and water, or ethyl acetate (B1210297). rsc.org The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor.

Column chromatography is a versatile and widely used method for the separation and purification of individual components from a mixture. For this compound, both normal-phase and reversed-phase chromatography can be effective.

Normal-Phase Chromatography: This typically involves a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase (eluent). A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane, is often used to elute the compounds from the column based on their polarity.

Reversed-Phase High-Performance Liquid Chromatography (HPLC): This technique utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. nih.gov HPLC is particularly useful for achieving high levels of purity and for the separation of closely related isomers.

The selection of the appropriate purification technique, or a combination thereof, is determined by the nature of the impurities present in the crude product. Monitoring the purity at each stage using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to ensure the desired level of purity is achieved.

Table 2: Overview of Purification Techniques for Boronic Acids

| Technique | Principle | Typical Solvents/Stationary Phases | Advantages | Disadvantages |

| Recrystallization | Differential solubility at varying temperatures | Ethanol/Water, Ethyl Acetate, Toluene | Simple, cost-effective, can yield high purity | Not suitable for all compounds, potential for product loss |

| Column Chromatography (Normal Phase) | Adsorption based on polarity | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate gradient | Versatile, good for separating compounds with different polarities | Can be time-consuming, requires larger volumes of solvent |

| Column Chromatography (Reversed Phase) | Partitioning based on hydrophobicity | Stationary Phase: C18-silica; Eluent: Acetonitrile/Water gradient | Excellent for separating non-polar compounds and isomers | More expensive stationary phases |

Computational Chemistry and Theoretical Investigations of 9 Phenyl 9h Carbazol 4 Yl Boronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules. Through DFT calculations, various molecular properties and reactivity indicators can be determined with a favorable balance of accuracy and computational cost. While detailed computational studies specifically on (9-Phenyl-9H-carbazol-4-yl)boronic acid are limited, extensive research on its close derivative, 9H-Carbazole-9-(4-phenyl) boronic acid pinacol (B44631) ester (9-CPBAPE), offers significant insights. researchgate.net The electronic properties of the core (9-Phenyl-9H-carbazol-4-yl) moiety are well-represented by this ester derivative. These studies typically employ functionals like B3LYP with basis sets such as 6-311G(d,p) to optimize the molecular geometry and calculate electronic properties. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior, chemical reactivity, and optical properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and the energy required for electronic excitation. nih.gov

For the related 9-CPBAPE, DFT calculations have been performed to determine these energy levels. researchgate.net The HOMO is typically localized on the electron-rich carbazole (B46965) ring system, indicating its role as the primary electron donor. Conversely, the LUMO is distributed across the molecular framework, including the phenylboronic acid pinacol ester moiety. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is often associated with molecules that absorb light at longer wavelengths. nih.gov The analysis of these frontier orbitals is crucial for designing carbazole derivatives for applications in organic electronics, where tuning the energy gap is essential for controlling charge transport and emission colors. nbinno.com

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -5.65 |

| ELUMO | -1.21 |

| Energy Gap (ΔE) | 4.44 |

Data derived from DFT (B3LYP/6-311G(d,p)) calculations on the pinacol ester derivative, which provides insight into the electronic structure of the parent boronic acid. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In studies of 9-CPBAPE, MEP analysis reveals that the most negative potential is located around the oxygen atoms of the boronic acid ester group, as expected due to their high electronegativity. researchgate.net The carbazole moiety shows a delocalized electron cloud, while the hydrogen atoms, particularly the one on the boronic acid group (in the parent acid), exhibit positive electrostatic potential. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, which can dictate crystal packing and solubility. smolecule.com

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor NBOs and empty acceptor NBOs. researchgate.net For the 9-CPBAPE molecule, NBO analysis has been used to quantify the stability arising from these electron delocalization events. researchgate.net

Prediction and Correlation of Spectroscopic Data with Experimental Observations

A significant application of DFT is the prediction of various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For 9-CPBAPE, theoretical calculations of vibrational (FT-IR, Raman) and NMR (¹H and ¹³C) spectra have shown good agreement with experimental measurements. researchgate.net

The calculated vibrational frequencies, after appropriate scaling, can be used to assign the observed spectral bands to specific molecular motions. Similarly, calculated NMR chemical shifts correlate well with experimental values, aiding in the structural elucidation of the molecule. This correlation between theoretical and experimental data provides strong evidence for the accuracy of the computed molecular geometry and electronic structure. researchgate.net

Quantum Chemical Modeling of Photophysical Processes

Quantum chemical modeling is essential for understanding the photophysical processes that govern how molecules like this compound interact with light. diva-portal.org The inherent photophysical properties of the carbazole core make it a prime candidate for applications in materials science, such as in organic light-emitting diodes (OLEDs). nbinno.com

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to model electronic excitations and predict UV-visible absorption spectra. researchgate.net By simulating the transition from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the nature of the electronic transitions involved (e.g., π → π). For carbazole derivatives, these calculations help explain the effects of different substituents on the absorption and emission properties. rsc.org For instance, TD-DFT calculations on 9-CPBAPE have been used to simulate its UV-vis spectrum, with the results corroborating experimental findings and confirming that the primary absorption bands arise from π → π transitions within the conjugated carbazole system. researchgate.net Such modeling is critical for the rational design of new molecules with desired optical properties for electronic and sensing applications. researchgate.netinformaticsjournals.co.in

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial determinants of its physical properties and biological activity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. While comprehensive conformational analysis and molecular dynamics (MD) simulations specifically for this compound are not widely reported, the methodologies have been applied to related structures. epstem.netresearchgate.net

Such studies typically involve scanning the potential energy surface by systematically rotating key dihedral angles, such as those connecting the phenyl group to the carbazole nitrogen and the boronic acid group to the carbazole ring. epstem.net DFT calculations are used to determine the energy of each conformation, allowing for the identification of local and global energy minima. These analyses can reveal the influence of factors like intramolecular hydrogen bonding on the stability of different conformers. researchgate.net

Molecular dynamics simulations could further provide insights into the dynamic behavior of the molecule in different environments (e.g., in various solvents or in the solid state), which is essential for understanding its behavior in practical applications. nih.gov Although specific data for this compound is lacking, these computational techniques represent an important avenue for future research to fully characterize its structural dynamics.

Computational Analysis of Topological Polar Surface Area and Molar Refractivity

Computational analysis provides valuable insights into the physicochemical properties of this compound, offering predictions that are crucial for understanding its behavior in various chemical and biological systems. Two key descriptors, the topological polar surface area (TPSA) and molar refractivity, have been determined through theoretical calculations, shedding light on the molecule's potential for membrane permeability and its electronic properties.

The topological polar surface area is a critical parameter used to predict the transport properties of molecules, such as absorption and bioavailability. It is calculated based on the surface areas of polar atoms within a molecule. For this compound, the computationally predicted TPSA is 45.4 Ų. This value suggests a moderate degree of polarity, which can influence its solubility and interactions with biological membranes.

These computational predictions for TPSA and molar refractivity are summarized in the table below, offering a concise overview of these important molecular descriptors.

Interactive Data Table of Computational Properties

| Molecular Descriptor | Predicted Value | Units |

| Topological Polar Surface Area (TPSA) | 45.4 | Ų |

| Molar Refractivity | 88.1 | cm³ |

These theoretical findings are instrumental in the rational design of new materials and potential therapeutic agents based on the this compound scaffold. By providing a quantitative measure of polarity and polarizability, these computational analyses guide further experimental studies and applications of this versatile compound.

Applications in Advanced Materials Science and Organic Electronics

Integration into Organic Light-Emitting Diode (OLED) Technologies

The carbazole (B46965) scaffold is integral to the development of materials for high-performance OLEDs due to its excellent charge transport capabilities and thermal stability. leapchem.comresearchgate.net (9-Phenyl-9H-carbazol-4-yl)boronic acid serves as a key intermediate for synthesizing a variety of carbazole derivatives that function in different layers of an OLED device. nbinno.comleapchem.com

Carbazole and its derivatives are well-known for their strong electron-donating nature and excellent hole-transport properties. researchgate.netnih.gov In OLEDs, hole-transporting layers (HTLs) are crucial for facilitating the efficient injection and transport of holes from the anode to the emissive layer, while electron-blocking layers prevent electrons from leaking past the emissive layer, thereby enhancing recombination efficiency. mdpi.com

This compound is used as a precursor to synthesize more complex molecules that serve as hole-transporting materials (HTMs). mdpi.com The rigid and stable carbazole moiety improves the thermal and morphological stability of these materials, which is critical for the operational lifetime of OLED devices. researchgate.net By undergoing Suzuki coupling reactions, the boronic acid group allows for the conjugation of the carbazole unit with other molecular fragments, enabling the fine-tuning of energy levels (HOMO/LUMO) to create an efficient hole-transport/electron-blocking interface. mdpi.commdpi.com

The most prominent application of this compound is as a versatile building block for creating luminescent materials used in the emissive layer of OLEDs. nbinno.comleapchem.com Through palladium-catalyzed Suzuki cross-coupling, this compound can be reacted with various aryl halides to synthesize complex conjugated molecules that can function as emitters or, more commonly, as host materials for phosphorescent emitters. mdpi.comresearchgate.net

The inherent photophysical properties of the 9-phenyl-9H-carbazole core provide a robust aromatic framework with desirable electronic characteristics. leapchem.com The boronic acid functional group provides the reactive site needed to build larger, custom-designed organic semiconductors. leapchem.com This synthetic flexibility allows researchers to create a vast library of carbazole derivatives with tailored emission colors, high quantum efficiencies, and good thermal stability, which are essential for next-generation display and lighting technologies. nbinno.com

The performance of an OLED, including its efficiency and operational stability, is highly dependent on the molecular structure of the materials used. The reactivity of the boronic acid group on the this compound molecule is instrumental in implementing strategies for device enhancement. nbinno.com

Structural modifications enabled by this precursor can enhance device performance in several ways:

Improving Thermal Stability: The incorporation of the rigid carbazole framework into the final material enhances its glass transition temperature (Tg) and thermal stability. researchgate.netmdpi.com This prevents morphological changes in the organic layers caused by heat generated during device operation, leading to a longer device lifetime. researchgate.net

Enhancing Quantum Yield: Research has shown that the electronic environment of the 9-phenyl-9H-carbazole moiety significantly influences the photophysical properties of its derivatives. nih.gov By introducing various electron-donating or electron-withdrawing substituents onto the phenyl group or other parts of the molecule, the intramolecular charge transfer (ICT) characteristics can be modulated. nih.gov This tuning can lead to higher photoluminescence quantum yields and improved radiative decay rates, directly boosting the external quantum efficiency (EQE) of the OLED. nih.gov

The table below presents performance data for OLEDs using host materials derived from pyridinyl-carbazole fragments, illustrating the high efficiencies achievable with materials from this class.

| Host Material | Emitter (Dopant) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Brightness (cd/m²) |

|---|---|---|---|---|---|

| H2 | FIrpic (15 wt.%) | 23.9 | 24.9 | 10.3 | 100 |

| H2 | Ir(ppy)₃ (10 wt.%) | 33.9 | 34.1 | 9.4 | 1000 |

Data sourced from a study on pyridinyl-carbazole host materials, demonstrating the potential of carbazole derivatives in high-efficiency OLEDs. nih.gov

Application in Dye-Sensitized Solar Cells (DSSCs)

Carbazole-based compounds are also valuable in the field of photovoltaics, specifically as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.govnih.gov Their electron-rich nature makes them excellent electron donors, a key component in the design of efficient organic dyes for DSSCs. nih.gov

This compound can serve as a starting material for the synthesis of organic dyes, often designed with a Donor-π bridge-Acceptor (D-π-A) structure. researchgate.netasianpubs.org In this configuration:

Donor (D): The 9-phenyl-9H-carbazole unit acts as the electron donor.

π-bridge: A conjugated spacer facilitates charge transfer.

Acceptor (A): An electron-withdrawing group (like cyanoacrylic acid) serves as the electron acceptor and also as the anchoring group to bind the dye to the semiconductor surface (e.g., TiO₂). nih.gov

To understand and optimize the performance of DSSCs using carbazole-based dyes, extensive photoelectrochemical characterization is performed. This involves a combination of experimental measurements and theoretical calculations.

Key Characterization Techniques:

UV-Vis Absorption and Fluorescence Spectroscopy: These techniques are used to study the photophysical properties of the dyes, determining their light-harvesting capabilities across the solar spectrum. nih.gov

Cyclic Voltammetry (CV): CV is employed to determine the electrochemical properties of the dyes, specifically the HOMO and LUMO energy levels. This is crucial for ensuring proper energy level alignment for efficient electron injection from the dye's excited state into the conduction band of the semiconductor and for dye regeneration by the electrolyte. nih.gov

Density Functional Theory (DFT) Calculations: Computational methods like DFT are used to model the molecular geometry and electronic structure of the dyes. researchgate.netasianpubs.org Calculations of the frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) provide deep insights into the charge distribution and electron transfer processes within the solar cell. researchgate.netasianpubs.org

Photovoltaic Measurements: The current density-voltage (J-V) characteristics of the completed DSSC devices are measured under simulated solar illumination (e.g., AM 1.5) to determine the key performance metrics (Jsc, Voc, FF, and PCE). rsc.org

This comprehensive characterization allows for a systematic understanding of the structure-property relationships, guiding the rational design of new and more efficient carbazole-based photosensitizers. researchgate.netasianpubs.org

Development as Small Molecule Semiconductor Building Blocks

The inherent electronic and photophysical properties of the carbazole core make this compound an ideal precursor for creating small molecule organic semiconductors. leapchem.comnbinno.com These materials are foundational to the next generation of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.comresearchgate.net Carbazole-based compounds are highly valued for their electroluminescent properties and ability to transport charge carriers, particularly holes. leapchem.comresearchgate.net

When used as a building block, the compound allows for the precise tuning of electronic properties in the final semiconductor material. leapchem.com Through Suzuki coupling reactions, the (9-Phenyl-9H-carbazol-4-yl) unit can be integrated into larger molecular frameworks, creating customized materials for specific device layers, such as hole-transport layers (HTLs) or emissive layers (EMLs) in OLEDs. nbinno.comresearchgate.netresearchgate.net The stable aromatic structure contributes to the operational stability and longevity of the resulting devices. chemimpex.com

Research into host materials for phosphorescent OLEDs (PhOLEDs) demonstrates the efficacy of carbazole derivatives. While not always synthesized directly from the 4-yl boronic acid isomer, these studies exemplify the performance achievable with the carbazole scaffold. For instance, pyridinyl-carbazole host materials have been synthesized and incorporated into green and blue PhOLEDs, yielding devices with high efficiency. nih.gov The performance of such devices underscores the potential of carbazole-based building blocks in organic electronics.

Table 1: Performance of Example Phosphorescent OLEDs Using Carbazole-Based Host Materials This table presents data for devices using carbazole derivatives to illustrate the typical performance enhancements gained from this class of materials.

| Device Color | Emitter (Dopant) | Host Material | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) |

| Blue | FIrpic | Pyridinyl-Carbazole Derivative (H2) | 24.9 | 23.9 | 10.3 |

| Green | Ir(ppy)₃ | Pyridinyl-Carbazole Derivative (H2) | 34.1 | 33.9 | 9.4 |

Data sourced from a study on pyridinyl-carbazole fragments as host materials in PhOLEDs. nih.gov

Exploration in Other Functional Organic Materials, including Conjugated Systems

Beyond its role in semiconductors, this compound is a valuable precursor for a range of other functional organic materials. leapchem.com Its structure features an extended conjugated π-electron system spanning the carbazole and phenyl groups, which is a key feature for materials used in photonics and sensor technology. smolecule.com This extended conjugation provides electronic stabilization and enhances thermal stability. smolecule.com

The compound is instrumental in the design and synthesis of functional polymers and complex conjugated molecules with tailored properties. leapchem.com The boronic acid functionality allows it to be readily polymerized or coupled with other aromatic units, leading to the creation of large, conjugated systems. leapchem.com These materials find applications in:

Chemical Sensors : The carbazole framework can be functionalized to create materials that exhibit changes in their optical or electronic properties upon interaction with specific analytes. chemimpex.comresearchgate.net Boronic acid derivatives, in particular, have been utilized in sensors for the detection of sugars and other biomolecules. chemimpex.com

Non-Linear Optics (NLOs) : Conjugated organic molecules derived from carbazole are explored for their potential in NLO applications, which rely on materials whose optical properties change with the intensity of incident light. researchgate.net

Pharmaceutical Intermediates : The carbazole scaffold is a core structure in numerous biologically active compounds. leapchem.comnbinno.com As such, this compound serves as a crucial starting point for the synthesis of potential drug candidates, allowing for systematic structural modifications to explore structure-activity relationships. nbinno.com

The versatility of the Suzuki-Miyaura reaction, enabled by the boronic acid group, is central to these applications, providing a reliable method for forming the carbon-carbon bonds necessary to construct these complex functional materials. nbinno.com

Table 2: Applications of this compound in Functional Materials

| Application Area | Material Type | Function of Carbazole Moiety | Enabling Reaction |

| Organic Electronics | Small Molecule Semiconductors, Host Materials | Charge Transport, Electroluminescence, Thermal Stability | Suzuki-Miyaura Coupling |

| Sensor Technology | Functional Polymers, Molecular Sensors | Analyte Interaction, Signal Transduction | Suzuki-Miyaura Coupling |

| Photonics | Non-Linear Optical Materials | Extended π-Conjugation | Suzuki-Miyaura Coupling |

| Pharmaceuticals | Biologically Active Molecules | Core Structural Scaffold | Organic Synthesis Intermediate |

Reactivity and Reaction Mechanisms Involving 9 Phenyl 9h Carbazol 4 Yl Boronic Acid

Mechanistic Studies of Cross-Coupling Reactions Utilizing the Boronic Acid Moiety

The primary utility of (9-Phenyl-9H-carbazol-4-yl)boronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nbinno.com This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures. wikipedia.org The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) species. libretexts.org

The catalytic cycle can be broken down into three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step forms a new organopalladium(II) intermediate. The rate of this step is often dependent on the nature of the halide, with reactivity generally following the trend I > OTf > Br > Cl. libretexts.org

Transmetalation : This is the key step where the organic group from the boronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Na₂CO₃). organic-chemistry.orgnih.gov The base converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer of the 9-phenyl-9H-carbazol-4-yl group to the palladium complex, displacing the halide. wikipedia.orgorganic-chemistry.org

Reductive Elimination : In the final step, the two organic groups on the palladium(II) intermediate couple and are eliminated from the metal center, forming the new C-C bond of the final biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

While this general mechanism applies, the specific nature of the carbazole (B46965) substrate introduces nuances. As a nitrogen-rich heterocycle, the carbazole moiety itself can potentially interact with the palladium catalyst. In some cases, nitrogen-containing substrates can complex with the metal center, potentially inhibiting the reaction. nih.gov However, the use of appropriate ligands, such as XPhos or SPhos, can promote the desired coupling in high yields even with unprotected nitrogen heterocycles. nih.gov The stability of the carbazole aromatic framework ensures it remains robust throughout the synthesis. nbinno.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Key Species Involved |

|---|---|---|

| Oxidative Addition | The organohalide adds to the Pd(0) catalyst, forming a Pd(II) species. | Pd(0), Organohalide (Ar-X) |

| Transmetalation | The organic group is transferred from the activated boronate to the Pd(II) center. | Organopalladium(II) complex, Boronate (Ar'-B(OH)₃⁻) |

| Reductive Elimination | The coupled product is released, and the Pd(0) catalyst is regenerated. | Di-organopalladium(II) complex |

Derivatization Strategies and Functional Group Transformations of the Carbazole-Boronic Acid Scaffold

The this compound scaffold is a versatile platform for creating a diverse range of complex organic molecules through various derivatization strategies. The most prominent of these is the Suzuki-Miyaura coupling, which effectively serves as a method to functionalize the 4-position of the carbazole ring.

By selecting different aryl or heteroaryl halides as coupling partners, a vast library of derivatives can be synthesized. This strategy is central to developing novel materials for organic light-emitting diodes (OLEDs) and as intermediates for pharmaceuticals. nbinno.com The boronic acid's reactivity allows for precise and efficient formation of C-C bonds, enabling the systematic exploration of structure-activity relationships in drug discovery and the tuning of electronic properties in materials science. nbinno.com

Beyond the boronic acid moiety, the carbazole scaffold itself offers other sites for functionalization, although reactions at these positions are less common starting from the boronic acid derivative itself. The nitrogen atom and the unsubstituted positions on both the carbazole and the N-phenyl ring represent potential sites for further chemical modification, allowing for the synthesis of highly complex, multi-functionalized molecules. This inherent modularity makes the scaffold a preferred choice for both academic research and industrial production. nbinno.com

Table 2: Examples of Derivatization via Suzuki-Miyaura Coupling

| Coupling Partner (Ar-X) | Resulting Structure Type | Potential Application |

|---|---|---|

| Bromo- or Iodo-substituted Aromatics | Biaryl Carbazole Derivatives | Organic Electronics, OLEDs |

| Halogenated Heterocycles (e.g., Pyridines, Thiophenes) | Heteroaryl-Carbazole Systems | Pharmaceuticals, Organic Semiconductors |

Investigation of Donor-π-Acceptor (D-π-A) Systems Incorporating the Carbazole Moiety

The 9-phenyl-9H-carbazole unit is a well-established and potent electron-donating (D) moiety. nih.govresearchgate.net This property is leveraged in the design of Donor-π-Acceptor (D-π-A) molecules, which are crucial for a range of applications in organic electronics, including OLEDs, solar cells, and sensors. researchgate.netrsc.org In these systems, the electron-rich carbazole donor is connected to an electron-accepting (A) unit through a π-conjugated spacer.

This compound serves as a key building block for synthesizing these D-π-A structures. The Suzuki-Miyaura coupling reaction is employed to link the carbazole donor to a π-spacer or directly to an acceptor moiety that has been functionalized with a halide. researchgate.net

The electronic interaction between the donor and acceptor components in these molecules leads to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. researchgate.net This ICT character dictates the material's key photophysical properties:

Absorption and Emission: D-π-A molecules often exhibit broad absorption spectra and large Stokes shifts. The emission wavelength can be tuned by modifying the strength of the donor and acceptor units or by altering the π-conjugated bridge. researchgate.net

Solvatochromism: The emission color of many D-π-A compounds is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This occurs because polar solvents can stabilize the charge-separated excited state, leading to a red shift in the emission spectrum. researchgate.net

Energy Levels: The architecture allows for the precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net The carbazole donor primarily influences the HOMO level, while the acceptor unit controls the LUMO level. This tunability is essential for optimizing charge injection and transport in electronic devices. rsc.org

Research into these systems involves synthesizing series of molecules where the acceptor unit or the π-linker is varied to study the effect on their optoelectronic properties, ultimately aiming to design materials with tailored performance for specific applications. nih.govresearchgate.net

Design and Synthesis of Novel 9 Phenyl 9h Carbazol 4 Yl Boronic Acid Derivatives

Structural Modification at the Carbazole (B46965) Ring for Tunable Properties

The carbazole ring is a key component that significantly influences the optoelectronic properties of the molecule. leapchem.comresearchgate.net Modifications to this rigid, aromatic framework are a primary strategy for tuning the functionality of its derivatives. The carbazole moiety is known for its excellent hole-transporting capabilities, thermal stability, and electroluminescent properties, making it a staple in materials for Organic Light-Emitting Diodes (OLEDs). leapchem.comresearchgate.netinnospk.com

Researchers can introduce various substituents at different positions of the carbazole core to modulate these characteristics. For instance, functionalization at the C3 and C6 positions is a common approach to extend the π-conjugation of the molecule, which can alter its absorption and emission spectra. Symmetrically substituted carbazole derivatives, such as those functionalized at the 3,6-positions, are often designed to enhance charge transport properties and amorphous state stability, which are critical for creating efficient and durable hole-transporting materials for organic electronic devices. researchgate.net By strategically adding electron-donating or electron-withdrawing groups to the carbazole skeleton, chemists can fine-tune the energy levels (HOMO/LUMO) of the resulting compounds, thereby optimizing their performance in specific applications like OLEDs, photovoltaics, and sensors. researchgate.net

Substitution on the Phenyl Moiety to Influence Electronic Behavior

The phenyl group attached at the N9 position of the carbazole core also offers a site for synthetic modification to control the electronic behavior of the molecule. The electronic nature of substituents on this phenyl ring can directly impact the intramolecular charge transfer (ICT) characteristics of the final compound. nih.gov

A study on related 9-phenyl-9H-carbazole derivatives demonstrated that varying the functional groups at the para-position of the 9-phenyl ring systematically alters the photophysical properties. nih.gov By introducing groups with different electron-donating strengths—such as fluoro (-F), hydrogen (-H), methyl (-CH₃), and tert-butyl (-C(CH₃)₃)—researchers observed a direct correlation between the substituent's electron-donating ability and the radiative efficiency of the molecule. Specifically, the photoluminescence quantum yields (Φem) and radiative decay constants (kr) in the film state were enhanced with the increasing electron-donating strength of the substituent. nih.gov This tunability is crucial for designing highly efficient luminophores for applications in organic electronics.

Table 1: Influence of Phenyl Ring Substituents on Photophysical Properties Data adapted from a study on 9-phenyl-9H-carbazole-based o-carboranyl compounds in the film state.

| Substituent (at para-position) | Electron-Donating Ability | Quantum Yield (Φem) | Radiative Decay Constant (kr) (107 s-1) |

| -F | Weakest | 0.23 | 1.1 |

| -H | Weak | 0.28 | 1.2 |

| -CH₃ | Moderate | 0.35 | 1.5 |

| -C(CH₃)₃ | Strongest | 0.40 | 1.7 |

Synthesis of Boronic Acid Esters (e.g., Pinacol (B44631) Esters) for Diverse Applications

While (9-Phenyl-9H-carbazol-4-yl)boronic acid is a valuable reagent, its boronic acid group can be sensitive and prone to dehydration or other side reactions. To enhance stability, facilitate purification, and modify reactivity, it is often converted into a boronic acid ester. The most common and versatile of these are pinacol esters, formally named as 2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes. wiley-vch.de

The synthesis of the pinacol ester derivative, 9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole, is a key step for many synthetic applications. sigmaaldrich.com This transformation is typically achieved by reacting the boronic acid with pinacol, often with the removal of water. Alternatively, these esters can be synthesized through palladium-catalyzed cross-coupling reactions of a carbazole derivative with a diboronic acid reagent like bis(pinacolato)diboron (B136004). nih.gov

These pinacol esters are widely used as intermediates in Suzuki-Miyaura cross-coupling reactions. innospk.comnih.gov This reaction is a powerful method for forming new carbon-carbon bonds, enabling the construction of complex molecular architectures. innospk.com The stability and high reactivity of the pinacol ester in these coupling reactions make it an indispensable tool for synthesizing advanced materials for OLEDs, functional polymers, and other organic electronic components. leapchem.cominnospk.com

Development of Carbazole-Based Dopamine Agonist Analogs (focus on chemical structure and synthesis aspects)

The carbazole scaffold is not only important in materials science but also serves as a privileged structure in medicinal chemistry. Its rigid framework can be used as a template to design molecules with specific biological activities. One such application is the development of dopamine agonist analogs for potential therapeutic use in conditions like Parkinson's disease. figshare.com

Researchers have successfully designed and synthesized a series of carbazole-derived compounds that act as potent D2/D3 dopamine receptor agonists. figshare.com From a synthetic chemistry perspective, this compound represents an ideal starting point for creating a library of such analogs. The boronic acid group at the C4 position is perfectly suited for Suzuki-Miyaura cross-coupling reactions. leapchem.comnih.gov This allows for the precise and efficient introduction of various aryl or heteroaryl groups, which can be further functionalized to include the key pharmacophoric elements required for dopamine receptor binding, such as an amine side chain.

The general synthetic strategy would involve coupling the this compound or its pinacol ester with a suitably functionalized halide partner. This modular approach enables the systematic variation of the substituents attached to the carbazole core, allowing chemists to explore the structure-activity relationship and optimize the compound's affinity and efficacy for dopamine receptors. figshare.com

Future Directions and Emerging Research Avenues for 9 Phenyl 9h Carbazol 4 Yl Boronic Acid

Exploration in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid, planar structure and functional handles of (9-Phenyl-9H-carbazol-4-yl)boronic acid make it an excellent candidate for designing novel Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These crystalline porous materials are synthesized from organic linkers and metal nodes (in MOFs) or through strong covalent bonds between organic building blocks (in COFs).

In this context, the carbazole (B46965) unit can serve as a photoactive strut, imparting luminescent properties to the framework, while the boronic acid group offers a versatile point of attachment or post-synthetic modification. researchgate.netnih.gov Researchers are exploring the use of carbazole-functionalized ligands to create MOFs that act as highly sensitive and selective fluorescent sensors for detecting pollutants like nitroaromatic compounds. researchgate.netmdpi.com

For COFs, the boronic acid functional group is particularly valuable. It can undergo self-condensation to form boroxine-linked frameworks or react with diol-containing linkers to create boronate ester-based COFs. northwestern.edu These frameworks are noted for their high stability and permanent porosity. Functionalizing COFs with boronic acid groups has been shown to be an effective strategy for the selective adsorption and enrichment of compounds containing cis-diol moieties, such as nucleosides and glycoproteins. nih.govresearchgate.net The incorporation of this compound as a linker or a functionalizing agent could lead to the development of COFs with tailored pore environments and advanced functions for separation, sensing, or catalysis. nih.govnorthwestern.edu

Table 1: Potential Roles of this compound in MOFs and COFs

| Framework Type | Role of Carbazole Moiety | Role of Boronic Acid Group | Potential Applications |

| MOFs | Luminescent Linker | Coordination Site / Post-Synthetic Modification | Fluorescent Sensing, Catalysis, Gas Storage |

| COFs | Structural Building Block | Formation of Boroxine or Boronate Ester Linkages | Selective Adsorption, Separation, Heterogeneous Catalysis |

Advanced Catalytic Applications and Ligand Design

The electron-rich nature of the carbazole core and the reactivity of the boronic acid group suggest significant potential for this compound in catalysis. While extensively used as a building block in Suzuki-Miyaura cross-coupling reactions, its future applications may involve its direct role as a ligand or organocatalyst. leapchem.com

The nitrogen atom of the carbazole can coordinate with metal centers, and the bulky phenyl substituent can be tuned to create specific steric environments around a catalytic site. This allows for the rational design of ligands for a variety of transition-metal-catalyzed reactions, potentially influencing selectivity and efficiency.

Furthermore, boronic acids are known to act as Lewis acid catalysts for various organic transformations. The integration of the carbazole scaffold could modulate the acidity and catalytic activity of the boronic acid. Emerging research focuses on designing multifunctional catalysts where the carbazole unit might participate in substrate activation through non-covalent interactions while the boronic acid performs the catalytic transformation.

Integration into Advanced Sensor Technologies (focus on chemical sensing mechanisms)

The combination of a fluorescent carbazole unit and a diol-binding boronic acid group within the same molecule is highly advantageous for sensor design. chemimpex.comresearchgate.net Boronic acids are well-established for their ability to reversibly bind with cis-1,2- and -1,3-diols, a key feature of many sugars and other biologically important molecules. researchgate.netnih.govmdpi.com This interaction forms a cyclic boronate ester.

The sensing mechanism often relies on fluorescence modulation. The binding of an analyte (e.g., glucose) to the boronic acid can alter the electronic properties of the molecule, leading to a change in the fluorescence emission of the carbazole fluorophore. researchgate.netrsc.org This can manifest as an increase or decrease in fluorescence intensity (turn-on/turn-off) or a shift in the emission wavelength (ratiometric sensing). Carbazole-based fluorescent sensors have demonstrated high sensitivity and selectivity for specific monosaccharides. researchgate.net

Future research will likely focus on:

Improving Selectivity: Fine-tuning the structure to enhance binding affinity for specific sugars, such as glucose, over other competing monosaccharides.

Ratiometric Sensing: Designing sensors where analyte binding causes a noticeable shift in the emission color, allowing for more accurate and visually discernible detection. rsc.org

Multi-analyte Sensing: Creating sensor arrays where different carbazole-boronic acid derivatives respond to a range of diol-containing compounds.

Solid-State Sensors: Immobilizing the compound onto solid supports like polymers or nanoparticles to develop reusable and portable sensing devices. nih.gov

Table 2: Chemical Sensing Mechanisms

| Sensing Principle | Mechanism | Analyte Class |

| Fluorescence Quenching/Enhancement | Analyte binding to the boronic acid alters the photoinduced electron transfer (PET) process, affecting the fluorescence of the carbazole. | Monosaccharides (e.g., glucose, fructose), glycoproteins. researchgate.netnih.gov |

| Ratiometric Fluorescence | Formation of the boronate ester changes the intramolecular charge transfer (ICT) characteristics, leading to a shift in the fluorescence emission wavelength. | Sugars, biomolecules with diol groups. rsc.org |

| Colorimetric Sensing | The interaction with an analyte induces a color change visible to the naked eye, often by immobilizing the sensor with an indicator dye. nih.gov | pH, saccharides. |

Machine Learning and AI-Assisted Materials Design for Carbazole Derivatives

Data Curation: Assembling a database of carbazole derivatives and their experimentally or computationally determined properties (e.g., photophysical data, electronic properties, catalytic activity). nih.gov

Model Training: Using this data to train ML models, such as graph neural networks, which can learn the relationship between molecular structure and material properties. researchgate.netyoutube.com

In Silico Screening: Generating a virtual library of new derivatives by modifying the core structure and using the trained model to predict their properties, identifying the most promising candidates for synthesis.

Inverse Design: Employing generative models to design novel molecules from scratch that are predicted to have a desired set of properties. ibm.com

This approach can significantly reduce the number of experiments needed, saving time and resources while expanding the exploration of the vast chemical space of carbazole derivatives for applications in organic electronics and beyond. nih.govresearchgate.net

Scalable Synthetic Methodologies for Research and Pilot Studies

For this compound and its derivatives to find widespread use, efficient and scalable synthetic routes are essential. While laboratory-scale syntheses are established, future research will need to address the challenges of producing these materials in larger quantities for pilot studies and potential commercial applications. innospk.com

Key areas of focus include:

C-H Borylation: Developing direct C-H borylation methods that can regioselectively install the boronic acid group onto the carbazole core, avoiding the need for pre-functionalized starting materials. This can reduce step counts and improve atom economy. patsnap.com

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes. Flow chemistry can offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability.

Catalyst Optimization: Discovering more efficient and cost-effective catalysts for the key bond-forming reactions, such as the Suzuki-Miyaura coupling used to attach the phenyl group. uib.no

Purification Techniques: Developing scalable purification methods to ensure the high purity required for applications like organic electronics. innospk.com

One-pot synthesis procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are also highly desirable for streamlining production and reducing waste. patsnap.com The development of robust and cost-effective manufacturing processes will be crucial for translating the promising laboratory findings into real-world technologies. innospk.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (9-Phenyl-9H-carbazol-4-yl)boronic acid, and how can purity be ensured?

- Methodology :

- Suzuki-Miyaura Coupling : Utilize palladium-catalyzed cross-coupling between carbazole halides and boronic acid precursors. Pinacol ester protection (e.g., 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester) improves stability during synthesis .

- Purification : Employ reverse-phase HPLC or preparative TLC. Confirm purity via NMR (δ ~30 ppm for boronic acids) and MALDI-MS (with 2,5-dihydroxybenzoic acid matrix to suppress boroxine formation) .

Q. How can the crystal structure of this compound be determined?

- Methodology :

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) for small-molecule analysis. Optimize data collection with high-resolution detectors and cryogenic cooling to mitigate thermal motion artifacts. Validate hydrogen-bonding networks (e.g., B–O interactions) using Olex2 or Mercury .

Q. What spectroscopic techniques are critical for characterizing boronic acid-diol interactions?

- Methodology :

- Fluorescence Titration : Monitor binding with sugars (e.g., fructose, glucose) at physiological pH. Calculate binding constants () via Stern-Volmer plots.

- NMR : Track chemical shift changes (Δδ ~1–3 ppm) upon diol complexation. Use phosphate buffer (pH 7.4) to mimic biological conditions .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., π-π stacking) influence the binding selectivity of this compound with glycoproteins?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize boronic acid on carboxymethyl dextran-coated chips. Analyze binding kinetics (, ) with glycoproteins (e.g., RNase B). Mitigate non-specific interactions using zwitterionic buffers (e.g., HEPES) .

- Molecular Dynamics (MD) : Simulate binding modes with GROMACS. Focus on carbazole-phenyl stacking with aromatic residues (e.g., tryptophan) in glycoprotein binding pockets.

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of peptide-boronic acid conjugates?

- Methodology :

- On-Plate Derivatization : Mix samples with 2,5-dihydroxybenzoic acid (DHB) matrix to esterify boronic acids in situ, preventing trimerization. Validate via isotopic pattern analysis for [M+Na] peaks .

- High-Resolution MS/MS : Use Q-TOF instruments to resolve dehydration products. Apply collision-induced dissociation (CID) for sequence confirmation of branched peptides.

Q. How does the carbazole moiety enhance the anticancer activity of boronic acid derivatives?

- Methodology :

- Proteasome Inhibition Assays : Compare IC values against 20S proteasome (via fluorogenic substrates like Suc-LLVY-AMC) with Bortezomib as a positive control. Carbazole’s planar structure may improve hydrophobic binding to catalytic threonine residues .

- Cellular Uptake Studies : Use confocal microscopy with fluorescently tagged derivatives (e.g., FITC conjugation). Quantify intracellular accumulation in glioblastoma cells (U87-MG line) .

Q. What thermal stability considerations are critical for using this compound in flame-retardant materials?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N. Compare decomposition onset temperatures () with arylboronic acids lacking carbazole. Carbazole’s rigidity may delay volatilization, enhancing char formation .

- Pyrolysis-GC/MS : Identify degradation products (e.g., boroxines, phenolic compounds) to infer flame-retardant mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.